molecular formula C25H27N3O2S B11183531 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11183531
M. Wt: 433.6 g/mol
InChI Key: ZQQBWXNFGPEBLJ-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrimidine ring, a quinoline derivative, and a sulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and quinoline derivatives, followed by the introduction of the sulfanyl group. Common reagents used in these reactions include halogenated compounds, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound’s potential therapeutic properties can be explored for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in organic synthesis and as a catalyst.

    2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Another stable free radical with applications in oxidation reactions.

Uniqueness

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone stands out due to its combination of a pyrimidine ring, a quinoline derivative, and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

IUPAC Name

2-[2-oxo-2-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C25H27N3O2S/c1-16-10-11-21-19(12-16)17(2)14-25(3,4)28(21)23(30)15-31-24-26-20(13-22(29)27-24)18-8-6-5-7-9-18/h5-13,17H,14-15H2,1-4H3,(H,26,27,29)

InChI Key

ZQQBWXNFGPEBLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)(C)C

Origin of Product

United States

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